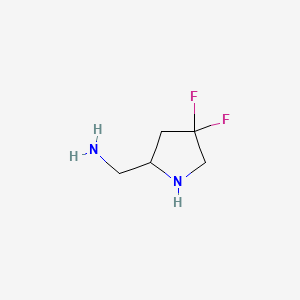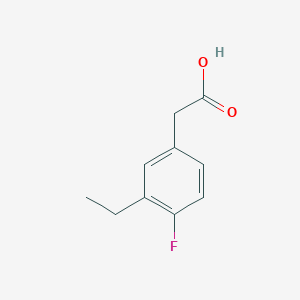
8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a fluorinated derivative of tetrahydrocarbazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the fluorination of 3-methyl-2,3,4,9-tetrahydro-1H-carbazole. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbazole derivatives.
科学的研究の応用
8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied .
類似化合物との比較
Similar Compounds
- 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
- 3-methyl-2,3,4,9-tetrahydro-1H-carbazole
- 8-methyl-2,3,4,9-tetrahydro-1H-carbazole
Uniqueness
8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and binding characteristics compared to its non-fluorinated or non-methylated counterparts .
特性
分子式 |
C13H14FN |
|---|---|
分子量 |
203.25 g/mol |
IUPAC名 |
8-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C13H14FN/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h2-4,8,15H,5-7H2,1H3 |
InChIキー |
DHDSOPZXTWMBBG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)C3=C(N2)C(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


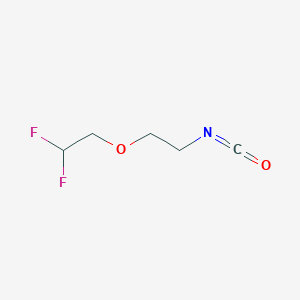
![Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
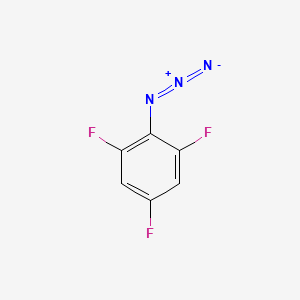
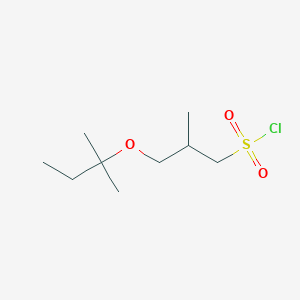
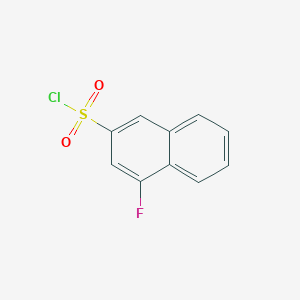
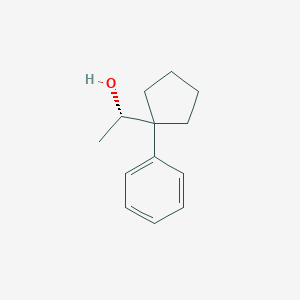
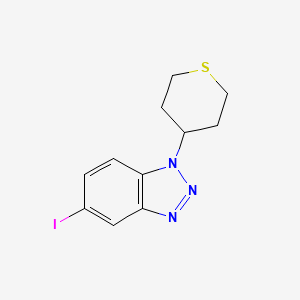
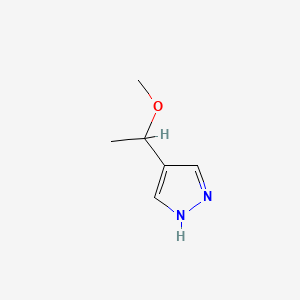
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
